Trihydridoborate(.1-)
Description
Trihydridoborate(.1−), specifically represented as imidazolium-trihydridoborate derivatives such as (HImBn)BH₃ and (HImMes)BH₃, is a zwitterionic compound synthesized via the reaction of BH₃•THF with N-substituted imidazoles (e.g., N-benzylimidazole or N-mesitylimidazole) . These compounds are characterized by:
- Structure: A boron atom coordinated to three hydrides and one nitrogen atom from the imidazolium ring, forming a tetrahedral geometry (Figure 1, ).
- Synthesis: Achieved in high yields (>90%) under ambient conditions .
- Spectroscopic Features:
- Stability: Monomeric in solid state but prone to decomposition during deprotonation reactions .
Properties
Molecular Formula |
BH3- |
|---|---|
Molecular Weight |
13.84 g/mol |
InChI |
InChI=1S/BH3/h1H3/q-1 |
InChI Key |
RAGFTAWPNNEELE-UHFFFAOYSA-N |
SMILES |
[BH3-] |
Canonical SMILES |
[BH3-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Triphenylborate Derivatives (e.g., (HImBn)BPh₃)
Synthesis : Formed via the reaction of ammonium tetraphenylborate (NH₄BPh₄) with imidazoles under acidic conditions, leading to phenyl group loss and B–N bond formation .
Key Properties :
Comparison with Trihydridoborate(.1−) :
Tetrahydroborates (e.g., NaBH₄)
Key Properties:
Comparison with Trihydridoborate(.1−) :
ortho-Carborane Trihydridoborate Derivatives (e.g., (Me₄N)[1-H₃B-1,2-C₂B₁₀H₁₁])
Synthesis : Prepared via reactions of ortho-carborane derivatives with Me₃N•BH₃ in dimethoxyethane .
Key Properties :
Comparison with Trihydridoborate(.1−) :
| Property | Trihydridoborate(.1−) [(HImBn)BH₃] | ortho-Carborane Trihydridoborate |
|---|---|---|
| Boron Environment | Imidazolium-N coordination | Carborane cage coordination |
| Thermal Stability | Stable in organic solvents | Hydrolyzes in acidic conditions |
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